molecular formula C10H22NO3P B11706855 cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide CAS No. 39770-55-3

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide

Cat. No.: B11706855
CAS No.: 39770-55-3
M. Wt: 235.26 g/mol
InChI Key: REQUQJQPNHWTGW-UHFFFAOYSA-N
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Description

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a cyclic organophosphorus compound This compound is notable for its unique structure, which includes a phosphorus atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide typically involves the oxidation of its corresponding selenide precursor. For example, the oxidation of cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-selenide with hydrogen peroxide yields the corresponding oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods typically involve large-scale oxidation reactions using industrial oxidants and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of selenide precursors to oxides.

    Reduction: Potential reduction of the oxide back to its corresponding selenide or other reduced forms.

    Substitution: Reactions where the diethylamino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxide, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide involves its interaction with molecular targets and pathways. The compound’s phosphorus atom can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-oxide: A structurally similar compound with different substituents.

    1,2-thiazetin-1,1-dioxide: Another cyclic compound with a sulfur atom in place of phosphorus.

    Pyrrolidine derivatives: Compounds with a similar five-membered ring structure but containing nitrogen instead of phosphorus.

Uniqueness

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is unique due to its specific combination of a phosphorus atom within a five-membered ring and the presence of diethylamino and trimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

39770-55-3

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

2-(diethylamino)-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol

InChI

InChI=1S/C10H22NO3P/c1-6-11(7-2)15(13)10(5,12)8-9(3,4)14-15/h12H,6-8H2,1-5H3

InChI Key

REQUQJQPNHWTGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)C(CC(O1)(C)C)(C)O

Origin of Product

United States

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